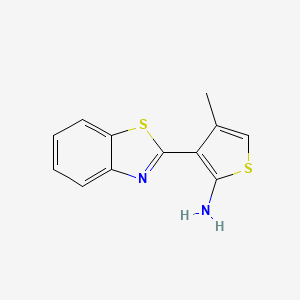

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

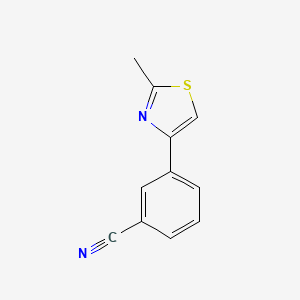

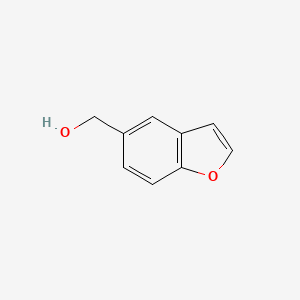

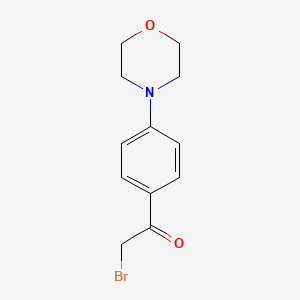

The compound 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This particular derivative includes a thiophene ring, which is known for its electron-rich nature and its utility in various chemical applications, particularly in the field of materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related thiophene-benzothiazole derivatives has been achieved through microwave-assisted synthesis methods, which are known for their efficiency and reduced reaction times. The compounds synthesized in the study include azomethine and amine derivatives, which were obtained in excellent and good yields, respectively. The reduction reaction of azomethine compounds led to the formation of the corresponding amine compounds .

Molecular Structure Analysis

The molecular structure of a related compound, an azomethine derivative, was confirmed using single crystal X-ray diffraction. This technique provided detailed information about the arrangement of atoms within the crystal and the geometry of the molecule. The dihedral angle between the benzothiazol and the thiophene rings in the related compound indicates a certain degree of conformational flexibility, which could influence the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be influenced by the nature of the substituents on the rings. For instance, the presence of an amine group can facilitate the formation of hydrogen bonds, which can lead to the self-assembly of molecules and the formation of supramolecular structures. The related compounds exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their crystal packing and could potentially affect their chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-benzothiazole derivatives have been characterized using various spectroscopic techniques, including FTIR, NMR, and UV-Vis spectroscopy. These techniques provide insights into the functional groups present, the electronic structure, and the absorption behavior of the compounds. The solvent effects on the UV-Vis absorption spectra were examined, revealing how solvent polarity can affect the electronic properties of these compounds. Additionally, computational methods such as DFT were used to calculate molecular properties like HOMO-LUMO energies and electrostatic potential maps, which are crucial for understanding the reactivity and interaction of the molecules with other species .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activity

- Benzothiazole derivatives, including compounds related to 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine, have shown promising antimicrobial activity against various bacterial and fungal strains. Some compounds also exhibited significant anthelmintic activity (Amnerkar, Bhongade, & Bhusari, 2015).

- Certain benzothiazole derivatives have been investigated for their anticancer properties, displaying remarkable activity against various human cancer cell lines (Waghmare et al., 2013).

Corrosion Inhibition

- Benzothiazole derivatives have been found effective in enhancing the corrosion resistance of mild steel in acidic environments. This suggests their potential application in corrosion inhibition (Salarvand et al., 2017).

Biological and Pharmacological Properties

- Benzothiazole compounds exhibit a wide range of biological activities, including anti-inflammatory and antibacterial properties, highlighting their therapeutic potential (Hunasnalkar et al., 2010).

- The synthesis and study of benzothiazole derivatives have led to the development of compounds with significant antimicrobial and bioactivity potential (Nayak & Bhat, 2023).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2/c1-7-6-15-11(13)10(7)12-14-8-4-2-3-5-9(8)16-12/h2-6H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXFAQKMMOVVIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C2=NC3=CC=CC=C3S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370697 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

CAS RN |

232941-00-3 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)